molecular formula C3H7NO3 B7803347 L-serine CAS No. 6898-95-9

L-serine

Cat. No.: B7803347
CAS No.: 6898-95-9
M. Wt: 105.09 g/mol
InChI Key: MTCFGRXMJLQNBG-REOHCLBHSA-N
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Description

L-serine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It was first isolated from silk protein in 1865 by Emil Cramer. The name “serine” is derived from the Latin word for silk, "sericum" . This compound is classified as a polar amino acid due to its hydroxymethyl side chain. It is synthesized in the human body from other metabolites, including glycine .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-serine can be synthesized through several methods. One common method involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination to form 3-phosphoserine, which is then hydrolyzed to produce serine . Another method involves the reaction of glycine with formaldehyde in the presence of a microorganism or its processed form that has the activity to synthesize serine .

Industrial Production Methods: Industrial production of serine often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce serine. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

L-serine exerts its effects through various mechanisms:

Comparison with Similar Compounds

Uniqueness of L-serine:

This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of science and industry.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid
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InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
Source PubChem
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InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)O
Source PubChem
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Molecular Formula

C3H7NO3
Record name serine
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Related CAS

25821-52-7
Record name L-Serine homopolymer
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DSSTOX Substance ID

DTXSID301031857, DTXSID60883230
Record name (2S)-2-Amino-3-hydroxy-propanoic acid
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Record name L-Serine
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Molecular Weight

105.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name L-Serine
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Solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL
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Record name L-SERINE
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Record name L-Serine
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Density

1.6 g/cu cm @ 22 °C
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Vapor Pressure

0.00000004 [mmHg]
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Mechanism of Action

L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA.
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Color/Form

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS

CAS No.

56-45-1, 6898-95-9
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Record name SERINE
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Melting Point

228 °C (decomposes), 228 °C
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Record name L-Serine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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